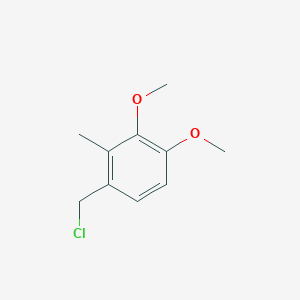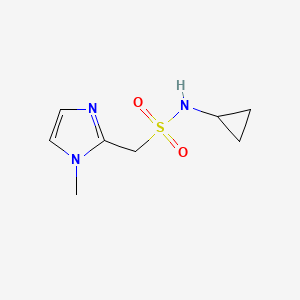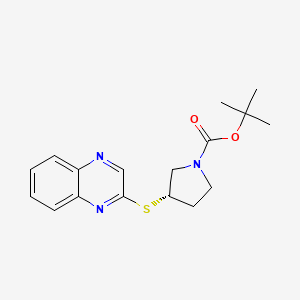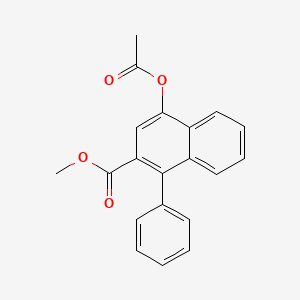
7-Bromo-3-ethyl-2-methoxyquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-3-ethyl-2-methoxyquinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-ethyl-2-methoxyquinoline can be achieved through various methods. One common approach involves the bromination of 3-ethyl-2-methoxyquinoline using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
7-Bromo-3-ethyl-2-methoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 3-ethyl-2-methoxyquinoline.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 7-azido-3-ethyl-2-methoxyquinoline or 7-thiocyanato-3-ethyl-2-methoxyquinoline.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of 3-ethyl-2-methoxyquinoline.
Applications De Recherche Scientifique
7-Bromo-3-ethyl-2-methoxyquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 7-Bromo-3-ethyl-2-methoxyquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or induce apoptosis through the activation of specific signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Bromoquinoline
- 3-Ethylquinoline
- 2-Methoxyquinoline
Comparison
7-Bromo-3-ethyl-2-methoxyquinoline is unique due to the presence of all three functional groups (bromine, ethyl, and methoxy) in the quinoline ring. This combination enhances its chemical reactivity and potential biological activities compared to other similar compounds that may lack one or more of these groups.
Propriétés
Formule moléculaire |
C12H12BrNO |
|---|---|
Poids moléculaire |
266.13 g/mol |
Nom IUPAC |
7-bromo-3-ethyl-2-methoxyquinoline |
InChI |
InChI=1S/C12H12BrNO/c1-3-8-6-9-4-5-10(13)7-11(9)14-12(8)15-2/h4-7H,3H2,1-2H3 |
Clé InChI |
SDUFBAAIQMRNJE-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(N=C2C=C(C=CC2=C1)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















